Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-
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Overview
Description
Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- is a fluorinated aromatic amine. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an alpha-methyl group attached to the methanamine moiety. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- typically involves the introduction of fluorine atoms onto the benzene ring followed by the attachment of the methanamine group. One common method involves the fluorination of benzene derivatives using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The alpha-methyl group can be introduced through alkylation reactions using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent steps involve purification and isolation of the desired product through techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrobenzenes, aminobenzenes, and thiobenzenes .
Scientific Research Applications
Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms .
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic processes, and other cellular functions through its binding to specific molecular targets
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,3,4,5,6-pentafluoro-: Similar structure but lacks the alpha-methyl group.
Benzeneethanamine, N,alpha-dimethyl-: Contains a dimethyl group instead of the pentafluoro substitution.
Benzamide, 2,3,4,5,6-pentafluoro-: An amide derivative with similar fluorine substitution .
Uniqueness
The unique combination of the alpha-methyl group and the pentafluoro substitution on the benzene ring makes Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)- distinct. This structural arrangement imparts specific chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C8H6F5N |
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Molecular Weight |
211.13 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)ethanamine |
InChI |
InChI=1S/C8H6F5N/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2H,14H2,1H3 |
InChI Key |
KICTUMAYHYGFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)N |
Origin of Product |
United States |
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